molecular formula C16H30NNaO6S B12691870 Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate CAS No. 93981-26-1

Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate

Cat. No.: B12691870
CAS No.: 93981-26-1
M. Wt: 387.5 g/mol
InChI Key: JUYOBAMWUSWJGB-UHFFFAOYSA-M
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Description

Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to interact with different substances at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate typically involves the reaction of dodecanoic acid with an amine compound, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is used in cell culture media to improve cell growth and viability.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to increased permeability. It can also interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Sodium lauroyl glutamate
  • Sodium cocoyl glutamate
  • Sodium lauryl sulfate

Comparison

Compared to similar compounds, sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has unique properties due to its sulfonate group, which enhances its solubility and interaction with various substances. It also has a longer hydrophobic tail, which can improve its surfactant properties.

Properties

CAS No.

93981-26-1

Molecular Formula

C16H30NNaO6S

Molecular Weight

387.5 g/mol

IUPAC Name

sodium;3-(dodecanoylamino)-4-hydroxy-4-oxobutane-1-sulfonate

InChI

InChI=1S/C16H31NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14(16(19)20)12-13-24(21,22)23;/h14H,2-13H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1/p-1

InChI Key

JUYOBAMWUSWJGB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

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